1-丁基-2,3-二甲基-3-咪唑鎓硝酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

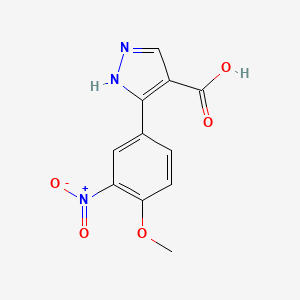

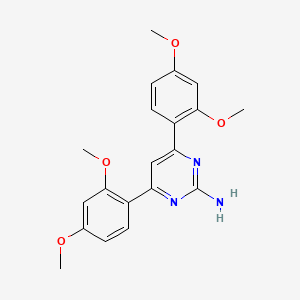

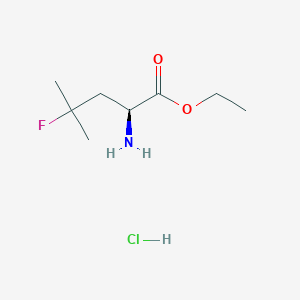

1-Butyl-2,3-dimethylimidazolium nitrate is a hydrophilic room temperature ionic liquid with low crystallization temperature . It has a molecular formula of C9H17N3O3, an average mass of 215.250 Da, and a monoisotopic mass of 215.126984 Da .

Synthesis Analysis

This compound can be prepared from 1-butyl-3-methylimidazolium bromide by reacting with silver nitrate . A similar synthesis process is described for 1-butyl-3-methylimidazolium chloride .Molecular Structure Analysis

The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate are reported . The form observed at 100 K and 200 K crystallizes in the P-1 space group and contains two independent imidazolium cations and nitrate anions . At 100 K, the butyl chain of one cation adopts a TT (trans–trans) conformation and the other cation adopts a G′G′ (gauche–gauche) conformation .Chemical Reactions Analysis

While specific chemical reactions involving 1-Butyl-2,3-dimethyl-3-imidazolium nitrate are not detailed in the search results, it’s worth noting that ionic liquids like this have widespread applications in chemical synthesis, catalysis, and electrochemistry .Physical and Chemical Properties Analysis

1-Butyl-2,3-dimethyl-3-imidazolium nitrate is a hydrophilic room temperature ionic liquid with low crystallization temperature . More detailed physical and chemical properties were not found in the search results.科学研究应用

热稳定性和分解

1-丁基-2,3-二甲基-3-咪唑鎓硝酸盐作为 1-烷基-2,3-二甲基咪唑硝酸盐离子液体的更广泛类别的一部分,表现出受烷基链长度影响的热稳定性特征。利用热重分析和密度泛函理论计算的研究表明,热稳定性随着烷基链长度的增加而降低,这对于这些物质的安全性和工程应用有影响。这些发现对于指导咪唑鎓硝酸盐离子液体在工业过程中的安全设计和使用至关重要 (孟等人,2021)。

粘度和氢键

对基于 1-丁基-2,3-二甲基咪唑鎓的离子液体的研究揭示了与粘度和熔点相关的有趣行为。尽管预期氢键减少会降低粘度,但实验结果却揭示了相反的情况。这种异常归因于某些离子对构象体的消除和烷基链旋转势垒的增加,导致液体内部有序性增加,从而导致更高的熔点和粘度。这些见解对于理解这些离子液体的基本性质很有价值 (亨特,2007)。

催化应用

在有机合成领域,1-丁基-2,3-二甲基-3-咪唑鎓硝酸盐已被研究作为芳香族化合物硝化的试剂。这种离子液体的使用通过原位生成二氧化氮,促进了芳香族化合物的有效硝化,包括苯胺衍生物。这种方法代表了硝基芳烃合成的重大进步,为传统的硝化技术提供了一种更有效且更环保的替代方案 (佐菲戈尔等人,2012)。

阴离子相互作用研究

1-丁基-2,3-二甲基-3-咪唑鎓阳离子和阴离子之间的相互作用一直是人们关注的主题,因为它对离子液体的性质有影响。利用密度泛函理论和振动光谱的研究提供了对阳离子-阴离子相互作用性质的见解,这些相互作用在决定这些化合物的物理性质方面起着至关重要的作用。此类研究有助于设计具有针对特定应用的定制性质的离子液体 (考斯特克利斯等人,2018)。

离子液体在分析化学中的应用

1-丁基-2,3-二甲基-3-咪唑鎓硝酸盐及其类似物已被探索作为离子交换色谱中的添加剂,用于分析无机阴离子,展示了它们改进分析方法的潜力。此类应用突出了这些离子液体超越其在合成和材料科学中的传统作用的多功能性 (迪等人,2018)。

安全和危害

Safety data suggests avoiding breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Ionic liquids like 1-Butyl-2,3-dimethyl-3-imidazolium nitrate have widespread applications in chemical synthesis, catalysis, and electrochemistry due to their high thermal and electrochemical stability, large liquid range, low vapor pressure, and ability to solubilize a variety of materials . Understanding their structures and how intermolecular forces determine their properties is a major challenge in the study and application of ionic liquids , suggesting a direction for future research.

作用机制

Target of Action

1-Butyl-2,3-dimethyl-3-imidazolium nitrate is an ionic liquid It’s known that the compound interacts with various molecular structures, including other ions and molecules in its environment .

Mode of Action

The compound consists of 1-butyl-2,3-dimethylimidazolium cations and nitrate anions . The cations form a double layer with the imidazolium rings stacked together due to π interactions . This unique structure allows the compound to interact with its targets in a variety of ways, including through electrostatic interactions, hydrogen bonding, and van der Waals forces .

Biochemical Pathways

For example, it can act as a solvent, catalyst, and electrolyte component .

Pharmacokinetics

Like other ionic liquids, it is expected to have low volatility and high thermal stability

Result of Action

It’s known that the compound can undergo significant temperature-dependent conformational changes . These changes could potentially influence its interactions with other molecules and ions, thereby affecting its overall action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Butyl-2,3-dimethyl-3-imidazolium nitrate. For instance, temperature changes can lead to different polymorphs and significant conformational changes . Additionally, the presence of other ions and molecules in the environment can affect the compound’s interactions and overall action .

属性

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;nitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.NO3/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3)4/h7-8H,4-6H2,1-3H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLAZVCVBALAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[N+](=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)

![(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B6337000.png)

![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)

![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)